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Compound of Interest

Compound Name:
Methyl 4-amino-2-

isopropoxybenzoate

Cat. No.: B1459287 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Methyl 4-amino-2-isopropoxybenzoate, a substituted aminobenzoic acid ester,

is a valuable intermediate in the field of organic synthesis, particularly in the development of

novel pharmaceutical compounds. Its unique structural features, comprising a reactive amino

group, an electron-donating isopropoxy group, and a methyl ester, make it a versatile building

block for the construction of complex molecular architectures. This guide provides a

comprehensive overview of its synthesis, properties, and potential applications, with a focus on

its role as a crucial intermediate for researchers, scientists, and professionals in drug

development.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-amino-2-isopropoxybenzoate
is presented below.
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Property Value

CAS Number 909563-22-0

Molecular Formula C₁₁H₁₅NO₃

Molecular Weight 209.24 g/mol

Appearance Off-white to pale yellow solid (predicted)

Solubility

Soluble in common organic solvents like

methanol, ethanol, and dichloromethane

(predicted)

Synthesis of Methyl 4-amino-2-isopropoxybenzoate
While a direct, detailed experimental protocol for the synthesis of Methyl 4-amino-2-
isopropoxybenzoate is not widely published in readily available literature, a plausible and

efficient synthetic route can be devised based on established organic chemistry principles and

information from related patent literature. A key precursor for this synthesis is 4-amino-2-

hydroxy-3-isopropoxybenzoic acid. A Chinese patent (CN111559967B) outlines a method for

the preparation of this acid, which can then be esterified to yield the desired methyl ester.

The overall synthetic strategy can be visualized as a multi-step process, likely starting from

more readily available substituted nitrobenzene or aminobenzoic acid derivatives.

Substituted
Nitro/Aminobenzoic Acid Derivative 4-amino-2-hydroxy-3-isopropoxybenzoic acid

Multi-step synthesis
(e.g., as per CN111559967B) Methyl 4-amino-2-isopropoxybenzoateEsterification

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of Methyl 4-amino-2-isopropoxybenzoate.

Experimental Protocol: Esterification of 4-amino-2-
isopropoxybenzoic acid
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The final step in the proposed synthesis is the esterification of the carboxylic acid precursor. A

standard and widely used method for this transformation is the Fischer esterification.

Reaction:

4-amino-2-isopropoxybenzoic acid + Methanol --(H⁺ catalyst)--> Methyl 4-amino-2-
isopropoxybenzoate + Water

Detailed Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-amino-2-isopropoxybenzoic acid (1 equivalent) in an excess of

anhydrous methanol.

Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as

concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%), to the reaction mixture.

Reaction Execution: Heat the mixture to reflux and maintain the temperature for several

hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the

excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the aqueous mixture with a suitable organic solvent, for example, ethyl

acetate or dichloromethane.

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium

sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude

product can be further purified by column chromatography or recrystallization to obtain pure

Methyl 4-amino-2-isopropoxybenzoate.
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Parameter Condition

Reactants 4-amino-2-isopropoxybenzoic acid, Methanol

Catalyst Concentrated H₂SO₄ or p-TsOH

Temperature Reflux

Reaction Time Monitored by TLC (typically several hours)

Workup Neutralization, Extraction

Purification Column Chromatography or Recrystallization

Role in Organic Synthesis and Drug Development
Substituted aminobenzoates are a well-established class of intermediates in the

pharmaceutical industry. The presence of both an amino and an ester group allows for a variety

of chemical transformations, making them ideal scaffolds for building more complex molecules

with potential therapeutic properties.

The isopropoxy group in Methyl 4-amino-2-isopropoxybenzoate can influence the

pharmacokinetic and pharmacodynamic properties of the final drug molecule by altering its

lipophilicity, metabolic stability, and binding interactions with biological targets. The amino

group serves as a key handle for further functionalization, such as amide bond formation,

alkylation, or participation in cyclization reactions to construct heterocyclic systems, which are

prevalent in many drug structures.

Methyl 4-amino-2-isopropoxybenzoate

Functionalization of
Amino Group

(e.g., Acylation, Alkylation)

Modification of
Ester Group

(e.g., Hydrolysis, Amidation)

Molecular Scaffold for
Complex Molecules

Active Pharmaceutical
Ingredients (APIs)
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Caption: Potential synthetic pathways from the core intermediate to active pharmaceutical

ingredients.

While specific examples of marketed drugs derived directly from Methyl 4-amino-2-
isopropoxybenzoate are not readily found in public literature, its structural motifs are present

in various classes of therapeutic agents. This suggests its potential as a key intermediate in the

discovery and development of new chemical entities.

Spectroscopic Data (Predicted)
While experimental spectroscopic data for Methyl 4-amino-2-isopropoxybenzoate is not

widely available, predictions can be made based on the analysis of structurally similar

compounds.

¹H NMR (Proton NMR):

Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the

protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

Isopropoxy Group Protons: A septet for the -CH- proton and a doublet for the two -CH₃

groups.

Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm for the -OCH₃ group.

Amino Group Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can

be variable and dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl

carbon.

Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm).

Isopropoxy Group Carbons: Signals for the -CH- and -CH₃ carbons.

Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.
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IR (Infrared) Spectroscopy:

N-H Stretch: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary

amine.

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester and ether C-O bonds.

Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Mass Spectrometry (MS):

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 209.

Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ester

group (-COOCH₃), and cleavage of the isopropoxy group.

Conclusion
Methyl 4-amino-2-isopropoxybenzoate is a promising organic synthesis intermediate with

significant potential in the field of drug discovery and development. Its synthesis, while not yet

extensively documented in peer-reviewed literature, can be achieved through logical and

established synthetic transformations. The versatile functional groups present in the molecule

provide a platform for the creation of diverse and complex molecular structures. This technical

guide serves as a foundational resource for researchers and professionals, encouraging further

exploration into the synthetic utility and applications of this valuable building block. As the

demand for novel therapeutics continues to grow, intermediates like Methyl 4-amino-2-
isopropoxybenzoate will undoubtedly play a crucial role in the advancement of medicinal

chemistry.

To cite this document: BenchChem. [Methyl 4-amino-2-isopropoxybenzoate: A Key
Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459287#methyl-4-amino-2-isopropoxybenzoate-in-
organic-synthesis-intermediates]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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